molecular formula C9H11BrN2O6 B12402176 5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12402176
M. Wt: 323.10 g/mol
InChI Key: AGFIRQJZCNVMCW-TZLAVLDLSA-N
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Description

5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, commonly known as 5-bromo-2’-deoxyuridine, is a synthetic nucleoside analog of thymidine. This compound is widely used in scientific research, particularly in the study of cell proliferation and DNA synthesis. It incorporates into the DNA of dividing cells, making it a valuable tool for tracking cell division and studying various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the bromination of 2’-deoxyuridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the selective bromination of the 5-position of the uracil ring, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-2’-deoxyuridine derivatives, while reactions with thiols can produce 5-thio-2’-deoxyuridine derivatives .

Mechanism of Action

The primary mechanism of action of 5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA in place of thymidine during the S phase of the cell cycle. This incorporation disrupts normal DNA synthesis and can lead to DNA damage and cell cycle arrest. The compound is particularly effective in rapidly dividing cells, making it useful for studying cell proliferation and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its bromine substitution at the 5-position, which enhances its ability to incorporate into DNA and disrupt cell division. This property makes it particularly valuable in studies of DNA synthesis, cell proliferation, and as a potential therapeutic agent .

Properties

Molecular Formula

C9H11BrN2O6

Molecular Weight

323.10 g/mol

IUPAC Name

5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6+,8-/m1/s1

InChI Key

AGFIRQJZCNVMCW-TZLAVLDLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Origin of Product

United States

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